molecular formula C9H14O B3051863 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde CAS No. 36635-35-5

4,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B3051863
CAS No.: 36635-35-5
M. Wt: 138.21 g/mol
InChI Key: CHVQGLOTUNUPHU-UHFFFAOYSA-N
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Description

Structural Significance and Isomeric Complexity of Dimethylcyclohex-3-ene-1-carbaldehydes

The structural foundation of these compounds is the cyclohexene (B86901) ring, a six-carbon cyclic hydrocarbon with one double bond. wikipedia.org The attachment of an aldehyde group introduces a reactive site, making these molecules valuable intermediates in chemical synthesis. wikipedia.org The term "Dimethylcyclohex-3-ene-1-carbaldehyde" refers to a cyclohexene ring where the double bond is located at the 3-position, a carbaldehyde group is at the 1-position, and two methyl groups are attached to the ring.

The specific compound, 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde (CAS No. 36635-35-5), features methyl groups at positions 4 and 6 of the ring. lookchem.com However, significant isomeric complexity exists because the two methyl groups can be placed at various positions on the cyclohexene-1-carbaldehyde core, leading to several positional isomers. This complexity is a critical aspect of their chemistry, as different isomers can exhibit unique properties. These mixtures are often produced together during synthesis, such as through the Diels-Alder reaction. google.com Commercially, these compounds are often supplied as isomer mixtures. perfumersworld.comnih.gov

The primary isomers of Dimethylcyclohex-3-ene-1-carbaldehyde include:

2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: A commonly encountered isomer, often found in commercial mixtures known by trade names like Triplal. perfumersworld.comsielc.com

3,5-Dimethylcyclohex-3-ene-1-carbaldehyde: Another significant isomer present in commercial preparations. perfumersworld.comlookchem.com

3,6-Dimethylcyclohex-3-ene-1-carbaldehyde (B1606411): Also identified as a component in isomeric mixtures. perfumersworld.com

This compound: The specific subject of this article.

The table below details these key isomers and their associated identifiers.

Table 1: Isomers of Dimethylcyclohex-3-ene-1-carbaldehyde

Compound NameCAS NumberMolecular Formula
This compound36635-35-5 lookchem.comC9H14O lookchem.com
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde68039-49-6 sielc.comC9H14O sielc.com
3,5-Dimethylcyclohex-3-ene-1-carbaldehyde68039-48-5 lookchem.comC9H14O lookchem.com
3,6-Dimethylcyclohex-3-ene-1-carbaldehyde67801-65-4 perfumersworld.comC9H14O
Dimethylcyclohex-3-ene-1-carbaldehyde (Isomer Mixture)68737-61-1 alfa-chemistry.comC9H14O alfa-chemistry.com

The physicochemical properties of this compound are summarized in the following table, providing key data for this specific isomer.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight138.21 g/mol lookchem.com
Boiling Point189.2°C at 760 mmHg lookchem.com
Density0.957 g/cm³ lookchem.com
Flash Point61°C lookchem.com
Vapor Pressure0.578 mmHg at 25°C lookchem.com
Canonical SMILESCC1CC(=CCC1C=O)C lookchem.com

Historical Development and Contemporary Research Trajectories in Related Chemical Classes

The chemistry of cyclohexene aldehydes is deeply rooted in one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. First described by Otto Diels and Kurt Alder in 1928, this reaction involves the cycloaddition of a conjugated diene with a substituted alkene (a dienophile) to form a substituted cyclohexene. wikipedia.org The discovery was so fundamental to the synthesis of six-membered rings that Diels and Alder were awarded the Nobel Prize in Chemistry in 1950. wikipedia.org This reaction provides a reliable method for constructing the core cyclohexene ring of compounds like this compound, typically through the reaction of a diene such as isoprene (B109036) with an unsaturated aldehyde like crotonaldehyde (B89634). google.com

Historically, the ability to synthesize cyclic organic compounds predictably and with stereochemical control was a major advancement. bowen.edu.ng The Diels-Alder reaction became a cornerstone of this capability, enabling the creation of complex molecular architectures from simpler starting materials. wikipedia.orglibretexts.org

Contemporary research continues to build on this foundation, with several key trajectories:

Catalysis and Selectivity: A major focus of modern research is the development of advanced catalysts, including Lewis acids and organocatalysts, to control the regioselectivity and stereoselectivity of the Diels-Alder reaction. nih.govnih.gov This is particularly relevant for the synthesis of dimethylcyclohexene carbaldehydes, where controlling the positions of the methyl groups (regioselectivity) is crucial for obtaining a specific isomer over others. google.com

Applications in Fragrance and Flavor Chemistry: Cyclohexene aldehydes and their derivatives are widely used in the fragrance industry. google.commdpi.com Ongoing research explores the structure-odor relationships of these molecules, aiming to synthesize new compounds with desirable scent profiles. The specific arrangement of substituents on the cyclohexene ring is a key determinant of a molecule's olfactory properties.

Intermediates in Complex Synthesis: The cyclohexene carbaldehyde scaffold is a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.gov The aldehyde group can be readily transformed into a variety of other functional groups, and the ring structure provides a framework for building intricate three-dimensional structures.

Sustainable Synthesis: Modern chemical research emphasizes the development of more sustainable and environmentally friendly synthetic methods. This includes exploring biocatalytic routes to aldehydes and using greener solvents and reaction conditions for classical transformations like the Diels-Alder reaction. mdpi.com

The study of cyclohexene aldehydes, including this compound, thus spans from the foundational principles of organic synthesis to cutting-edge applications in materials science and biotechnology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylcyclohex-3-ene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h3,6,8-9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQGLOTUNUPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893056
Record name 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36635-35-5
Record name 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Record name 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
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Record name 4,6-Dimethyl-3-cyclohexene-1-carboxaldehyde
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Record name 4,6-dimethylcyclohex-3-ene-1-carbaldehyde
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Synthetic Methodologies for 4,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde and Its Isomers

Classical and Contemporary Approaches to Cyclohexene (B86901) Aldehyde Synthesis

Established synthetic routes provide reliable, albeit sometimes indirect, pathways to cyclohexene aldehydes. These methods typically involve the functional group manipulation of a pre-formed carbocyclic ring.

Oxidation Pathways from Precursor Alcohols

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis and is directly applicable to the preparation of cyclohexene carbaldehydes from their corresponding alcohol precursors, such as (4,6-dimethylcyclohex-3-en-1-yl)methanol. A critical challenge in this transformation is preventing over-oxidation to the carboxylic acid. wikipedia.org To achieve this, a variety of mild oxidizing agents are employed. researchgate.netorganic-chemistry.org

Commonly used reagents include chromium (VI)-based complexes like Pyridinium Chlorochromate (PCC) and Collins reagent, which are known for their selectivity in converting primary alcohols to aldehydes. wikipedia.org Other widely adopted methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.org More contemporary, metal-free approaches often involve catalytic amounts of stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant. organic-chemistry.org These methods are particularly valued for their high chemoselectivity, especially with complex molecules containing multiple functional groups. organic-chemistry.orgyoutube.com The selective oxidation of allylic alcohols, a category that includes the precursor to 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, is also efficiently achieved using manganese dioxide (MnO2). youtube.com

Reagent/SystemDescriptionKey Features
Pyridinium Chlorochromate (PCC)A complex of chromium trioxide with pyridine (B92270) and HCl.Mild, selective, often used in dichloromethane (B109758) (DCM). wikipedia.org
Swern OxidationDMSO activated with oxalyl or trifluoroacetic anhydride.Requires low temperatures; avoids heavy metals. wikipedia.org
Dess-Martin Periodinane (DMP)A hypervalent iodine compound.Fast reaction times, neutral conditions, broad applicability. wikipedia.org
TEMPO-based SystemsCatalytic nitroxyl radical with a co-oxidant (e.g., bleach).High selectivity for primary alcohols, environmentally benign options. organic-chemistry.org
Manganese Dioxide (MnO2)Solid-phase oxidant.Highly selective for allylic and benzylic alcohols. youtube.com

Reductive Transformations from Carboxylic Acid Derivatives

An alternative approach to synthesizing cyclohexene aldehydes involves the partial reduction of corresponding carboxylic acids or their derivatives, such as esters and acyl chlorides. Strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce these functionalities completely to the primary alcohol. Therefore, less reactive, sterically hindered hydride reagents are necessary to stop the reduction at the intermediate aldehyde stage. masterorganicchemistry.com

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes. commonorganicchemistry.comcommonorganicchemistry.comquimicaorganica.org The reaction is typically conducted at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. commonorganicchemistry.comreddit.com The low temperature stabilizes the hemiacetal intermediate formed after the initial hydride addition, which then hydrolyzes to the aldehyde upon aqueous workup. masterorganicchemistry.com For the reduction of more reactive acyl chlorides, an even milder reagent, lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)3H), is effective in yielding the desired aldehyde.

Carboxylic Acid DerivativeReagentTypical ConditionsOutcome
Ester (e.g., Methyl 4,6-dimethylcyclohex-3-ene-1-carboxylate)Diisobutylaluminium hydride (DIBAL-H)1 equivalent, low temperature (-78 °C), followed by workup. commonorganicchemistry.comquimicaorganica.orgAldehyde
Acyl Chloride (e.g., 4,6-dimethylcyclohex-3-ene-1-carbonyl chloride)Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)3H)Controlled stoichiometry, low temperature.Aldehyde
Ester or Carboxylic AcidLithium aluminum hydride (LiAlH4)Excess reagent, higher temperature.Primary Alcohol

Diels-Alder Cycloaddition Reactions in the Formation of Dimethylcyclohex-3-ene-1-carbaldehydes

The most direct and industrially significant method for constructing the substituted cyclohexene core of this compound is the Diels-Alder reaction. wikipedia.orglookchem.com This powerful [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene (dienophile) to form a six-membered ring. wikipedia.org Specifically, the reaction between isoprene (B109036) (a 1-substituted diene) and crotonaldehyde (B89634) (a substituted dienophile) can yield the target molecule. google.com The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state. wikipedia.orgtotal-synthesis.com

Regioselective and Stereoselective Control in [4+2] Cycloadditions

When both the diene and dienophile are unsymmetrical, as in the synthesis of this compound, the reaction can lead to multiple constitutional isomers (regioisomers) and stereoisomers. chemistrysteps.com

Regioselectivity: The orientation of the reactants is governed by electronic effects. For a normal electron-demand Diels-Alder reaction, which is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, the regiochemical outcome can often be predicted by considering the resonance structures of the reactants. chemistrysteps.commasterorganicchemistry.com The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com In the reaction of a 1-substituted diene (like isoprene) with a monosubstituted dienophile (like crotonaldehyde), the major product is typically the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) adduct, while the "meta" (1,3-disubstituted) product is generally disfavored. masterorganicchemistry.comyoutube.com

Stereoselectivity: The Diels-Alder reaction is also highly stereoselective. The relative orientation of substituents on the dienophile is retained in the product. wikipedia.org Furthermore, the reaction often exhibits a preference for the endo product over the exo product. masterorganicchemistry.com The endo transition state is kinetically favored, not due to greater stability, but because of stabilizing secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the developing pi-system of the diene. masterorganicchemistry.com However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com For some simple Diels-Alder reactions, the intrinsic endo-selectivity may not be as pronounced as traditionally believed. nih.gov

Catalyst-Mediated Diels-Alder Reactions for Isomer Ratio Optimization (e.g., Zinc Catalysis)

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts. wikipedia.orgias.ac.inmasterorganicchemistry.com Lewis acids, such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), and tin tetrachloride (SnCl4), coordinate to the dienophile, typically at a basic site like a carbonyl oxygen. wikipedia.orglibretexts.org This coordination makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. libretexts.org

Crucially, Lewis acid catalysis can also improve both regioselectivity and stereoselectivity (endo preference). masterorganicchemistry.comlibretexts.org In the synthesis of this compound from isoprene and crotonaldehyde, zinc catalysts such as zinc chloride (ZnCl2) can be employed to optimize the ratio of the resulting isomers. google.comcdnsciencepub.com By tuning the catalyst and reaction conditions (e.g., temperature), the formation of the desired isomer can be favored. google.com Recent studies suggest that Lewis acids may accelerate the reaction not just by enhancing orbital interactions but also by reducing the destabilizing Pauli repulsion between the reactants in the transition state. nih.govmdpi.com

CatalystProposed RoleEffect on Reaction
None (Thermal)-Requires higher temperatures; may result in mixtures of isomers. google.com
Zinc Chloride (ZnCl2)Lewis Acid: Coordinates to dienophile's carbonyl oxygen. wikipedia.orgcdnsciencepub.comAccelerates reaction rate; optimizes isomer ratio. google.com
Aluminum Chloride (AlCl3)Strong Lewis Acid. libretexts.orgSignificantly increases reaction rate and selectivity, but may also catalyze side reactions. libretexts.org
Tin Tetrachloride (SnCl4)Common Lewis Acid catalyst. masterorganicchemistry.comacs.orgEnhances rate and selectivity. masterorganicchemistry.com

Mechanistic and Kinetic Studies of Dienophile-Diene Interactions

The mechanism of the Diels-Alder reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory. total-synthesis.comucsb.eduacs.orgwikipedia.org This theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. ucsb.edulibretexts.org For a favorable reaction to occur, these orbitals must have compatible symmetry to allow for constructive overlap as they approach each other, leading to the formation of the new sigma bonds. ucsb.edulibretexts.org

The energy difference between the diene's HOMO and the dienophile's LUMO is a key factor determining the reaction rate; a smaller energy gap leads to a faster reaction. libretexts.org This explains why electron-donating groups on the diene (which raise the HOMO energy) and electron-withdrawing groups on the dienophile (which lower the LUMO energy) accelerate the reaction. masterorganicchemistry.com

Kinetic studies of Diels-Alder reactions show that they are typically under kinetic control, meaning the major product is the one that is formed fastest, which is often the endo isomer. youtube.com The reaction proceeds through a highly ordered, cyclic transition state. wikipedia.org Computational studies and kinetic measurements have been used to determine the activation energies for various cycloadditions, providing quantitative insight into the effects of substituents and catalysts on reaction rates. rsc.orgresearchgate.netnumberanalytics.com

Novel and Emerging Synthetic Routes to Functionalized Cyclohexene Aldehydes

The development of novel synthetic strategies for functionalized cyclohexene aldehydes has been driven by the need for greater control over stereochemistry and substitution patterns, as well as the desire for more environmentally benign processes. Key emerging areas include advanced applications of the Diels-Alder reaction, organocatalytic cascade reactions, and biocatalytic transformations.

Modern Advancements in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, remains a cornerstone for the synthesis of cyclohexene rings. researchgate.net For the synthesis of dimethyl-substituted cyclohexene carbaldehydes, this typically involves the reaction of a substituted diene with an unsaturated aldehyde. A notable example is the synthesis of a mixture of this compound and 3,6-dimethylcyclohex-3-ene-1-carbaldehyde (B1606411) from isoprene and crotonaldehyde.

Emerging trends in this area focus on the use of catalysts to enhance reaction rates and control selectivity. Lewis acid catalysts, for instance, can significantly improve the stereoselectivity of the cycloaddition. Furthermore, the development of asymmetric Diels-Alder reactions using chiral catalysts allows for the enantioselective synthesis of specific stereoisomers, which is crucial for applications in the pharmaceutical and fragrance industries. wiley-vch.de

A patented method for the preparation of a mixture of 4(or 3),6-dimethylcyclohex-3-ene-1-carbaldehyde highlights the industrial relevance of the Diels-Alder approach. This process involves reacting isoprene with crotonaldehyde under elevated temperature and pressure. The use of zinc catalysts such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), or zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) can be employed to optimize the ratio of the resulting isomers.

Table 1: Diels-Alder Synthesis of Dimethylcyclohex-3-ene-1-carbaldehyde Isomers

DieneDienophileProduct(s)Reaction ConditionsCatalyst (Optional)Yield
IsopreneCrotonaldehydeThis compound and 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde mixture140-180 °C, 90-140 psigZnCl₂, Zn(OAc)₂, or Zn(OTf)₂Not specified in abstract

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. Organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for the synthesis of highly substituted cyclohexene carbaldehydes. researchgate.net

One such approach involves a Michael-Michael-Aldol-Dehydration quadruple organocascade reaction. For example, the reaction of aliphatic enals with benzoylnitromethane, catalyzed by a chiral amine, can yield tetrasubstituted cyclohexene carbaldehydes with excellent enantiomeric excess. researchgate.net This methodology allows for the creation of multiple stereocenters with high control in a single synthetic operation.

These cascade reactions often proceed through the formation of enamine or iminium ion intermediates, which then participate in a series of conjugate additions and cyclization steps. The choice of organocatalyst, substrates, and reaction conditions can be fine-tuned to direct the reaction towards the desired cyclohexene carbaldehyde architecture.

Table 2: Organocatalytic Synthesis of a Tetrasubstituted Cyclohexene Carbaldehyde

Reactant 1Reactant 2Product TypeCatalystKey Reaction TypeEnantiomeric Excess (ee)
CrotonaldehydeBenzoylnitromethaneTetrasubstituted cyclohexene carbaldehydeChiral amine (e.g., prolinol derivatives)Michael-Michael-Aldol-Dehydration CascadeExcellent

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including functionalized cyclohexene aldehydes. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net While specific biocatalytic routes to this compound are not yet widely reported, the principles have been demonstrated for related structures.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis. For instance, a chemical reaction can be used to generate a prochiral substrate, which is then subjected to an enzymatic transformation to introduce chirality with high enantiopurity. Enzymes such as oxidoreductases, lyases, and hydrolases are being explored for their potential in synthesizing complex cyclic aldehydes. The development of engineered enzymes with tailored substrate specificities and catalytic activities is a rapidly advancing field that holds great promise for the future synthesis of specific isomers of dimethylcyclohexene carbaldehydes.

Chemical Reactivity and Transformative Chemistry of 4,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Aldehyde Group Functionalization and Derivatization

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox processes. These transformations are fundamental in synthesizing more complex molecules from the 4,6-dimethylcyclohex-3-ene-1-carbaldehyde scaffold. academie-sciences.fr

The electrophilic carbon atom of the aldehyde group is highly susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. academie-sciences.fr When this compound is treated with a Grignard reagent, such as that derived from a bromoacetal, the nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon. academie-sciences.fr This reaction proceeds through a tetrahedral intermediate, which, upon an acidic workup, yields a secondary alcohol. academie-sciences.fr This process effectively creates a new carbon-carbon bond and introduces a more complex side chain onto the cyclohexene (B86901) ring. academie-sciences.fr For instance, the reaction with the Grignard reagent from bromo derivative 17 results in the alcohol 18 in a 91% yield. academie-sciences.fr

The formation of adducts is also a key characteristic of this compound, particularly in the context of mass spectrometry analysis. The molecule readily forms various adducts by associating with different ions. uni.lu These adducts are crucial for its detection and structural elucidation.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 139.11174 127.7
[M+Na]⁺ 161.09368 135.3
[M-H]⁻ 137.09718 131.4
[M+NH₄]⁺ 156.13828 150.0
[M+K]⁺ 177.06762 133.9
[M+H-H₂O]⁺ 121.10172 122.9
[M+HCOO]⁻ 183.10266 149.9

Data sourced from PubChemLite. uni.lu

The presence of alpha-hydrogens relative to the aldehyde group allows this compound to participate in aldol (B89426) condensations and related carbon-carbon bond-forming reactions. vanderbilt.edu These reactions typically begin with the deprotonation of the α-carbon by a base to form a nucleophilic enolate. vanderbilt.edu This enolate can then attack the electrophilic carbonyl carbon of another aldehyde molecule (a self-condensation) or a different carbonyl-containing compound (a crossed-aldol condensation).

This reaction pathway is fundamental for building larger molecular frameworks. nih.gov The initial aldol addition product is a β-hydroxy aldehyde, which can subsequently undergo dehydration to form an α,β-unsaturated aldehyde. The formation of the enolate is a critical step, with the choice of base and reaction conditions influencing whether the kinetic or thermodynamic enolate is formed, which can direct the regioselectivity of the reaction. vanderbilt.edu Such transformations open pathways to C15 oxygenates and other complex structures through sequential aldol reactions and Michael additions. nih.gov

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. Controlled oxidation of this compound to 2,4-dimethylcyclohex-3-ene carboxylic acid has been successfully achieved using silver(I) oxide (Ag₂O) with sodium hydroxide. academie-sciences.fr This reaction provides the corresponding carboxylic acid in good yield (74%) and serves as a gateway to further derivatives, such as esters. academie-sciences.fr

Table 2: Oxidation of this compound

Reactant Reagents Product Yield
This compound Ag₂O, NaOH 2,4-Dimethylcyclohex-3-ene carboxylic acid 74%

Data sourced from Comptes Rendus de l'Académie des Sciences. academie-sciences.fr

Conversely, the reduction of the aldehyde group would yield the corresponding primary alcohol, 4,6-dimethylcyclohex-3-enyl)methanol. While specific examples for this exact molecule are not detailed in the provided sources, this transformation is a standard procedure in organic synthesis, typically accomplished with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄). This reduction converts the carbonyl group into a hydroxyl group while preserving the endocyclic double bond.

Cyclohexene Ring Transformations and Side-Chain Modifications

Beyond the reactivity of the aldehyde, the cyclohexene ring itself, particularly the endocyclic double bond and the potential for side-chain extension, offers further avenues for chemical modification.

The carbon-carbon double bond within the cyclohexene ring is a site of reactivity, primarily for addition reactions. It has been observed that under certain acidic conditions, isomerization of the double bond can occur. academie-sciences.fr This suggests that the position of the double bond can be influenced by the reaction environment, potentially leading to a mixture of constitutional isomers. Other potential transformations, typical for an alkene, include catalytic hydrogenation to saturate the ring and form the corresponding dimethylcyclohexanecarbaldehyde, or epoxidation to introduce an epoxide ring, which can be a precursor for diol synthesis.

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes, thereby enabling the extension of carbon chains with the formation of a carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.org This reaction has been effectively applied to this compound to synthesize derivatives with functionalized, unsaturated side chains. academie-sciences.fr

The reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile, attacking the aldehyde. masterorganicchemistry.com This leads to a four-membered oxaphosphetane intermediate that decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com By choosing different phosphonium ylides, a variety of unsaturated side chains can be introduced. For example, reacting the aldehyde with carbomethoxy- or carboethoxymethylenetriphenylphosphorane yields the corresponding α,β-unsaturated esters. academie-sciences.fr

Table 3: Wittig Olefination of this compound

Phosphonium Ylide Precursor Product Yield
Carbomethoxymethylenetriphenylphosphorane Unsaturated ester 12 66%
Carboethoxymethylenetriphenylphosphorane Unsaturated ester 13 83%
Methoxymethyltriphenylphosphonium chloride 4-(2-Methoxy-vinyl)-1,3-dimethyl-cyclohex-3-ene (15 ) -

Data sourced from Comptes Rendus de l'Académie des Sciences. academie-sciences.fr

This strategy provides a direct and efficient route to elongate the side chain and introduce new functional groups, significantly enhancing the molecular complexity and potential applications of the derivatives. academie-sciences.fr

Intramolecular Cyclization Pathways (e.g., Lactone and Pentenone Formation)

Research into the derivatives of dimethylcyclohex-3-ene carbaldehyde has revealed pathways for intramolecular cyclization to form bicyclic lactones and pentenones. These transformations typically proceed from precursors in which the aldehyde group has been modified to introduce a side chain capable of cyclizing back onto the cyclohexene ring or a derivative thereof.

A notable study synthesized derivatives of the regioisomeric 2,4-dimethyl-cyclohex-3-ene carboxaldehyde to explore these cyclization reactions. academie-sciences.fr The initial aldehyde was first converted into more complex substrates, specifically an alcohol and a ketone, through a sequence of reactions including a Grignard reaction. These new substrates were then subjected to conditions that promoted intramolecular cyclization. academie-sciences.fr

The alcohol precursor, upon treatment, underwent an intramolecular cyclization to yield a bicyclic lactone. academie-sciences.fr Similarly, the ketone precursor was transformed into a bicyclic pentenone. academie-sciences.fr These reactions demonstrate that the dimethylcyclohexene scaffold can be effectively utilized to construct more complex molecular architectures.

Table 1: Intramolecular Cyclization of 2,4-Dimethylcyclohex-3-ene-1-carboxaldehyde Derivatives
PrecursorReaction TypeProductKey Findings
Alcohol derivative of 2,4-dimethylcyclohex-3-ene-1-carboxaldehydeIntramolecular CyclizationBicyclic LactoneDemonstrates a pathway to form oxygen-containing bicyclic systems from the cyclohexene scaffold. academie-sciences.fr
Ketone derivative of 2,4-dimethylcyclohex-3-ene-1-carboxaldehydeIntramolecular CyclizationBicyclic PentenoneIllustrates the formation of a five-membered carbocyclic ring fused to the original cyclohexene structure. academie-sciences.fr

Multi-component and Cascade Reactions Involving this compound Scaffolds

A comprehensive review of the scientific literature did not yield specific examples of multi-component or cascade reactions that utilize the this compound scaffold as a primary building block. While multi-component and cascade reactions are powerful tools in organic synthesis for building molecular complexity in a single step, their application to this particular aldehyde has not been documented in the reviewed research. researchgate.netorganic-chemistry.org The existing literature primarily focuses on the synthesis of this compound itself, often through Diels-Alder reactions, or on its derivatization through more traditional, stepwise transformations as described in the preceding section. academie-sciences.frgoogle.com

Stereochemical Investigations and Chiral Synthesis of Dimethylcyclohex 3 Ene 1 Carbaldehydes

Enantiomeric and Diastereomeric Considerations in Synthesis and Isolation

The synthesis of 4,6-dimethylcyclohex-3-ene-1-carbaldehyde is typically achieved through a Diels-Alder reaction between a diene, such as isoprene (B109036) or 2-methyl-1,3-pentadiene, and an α,β-unsaturated aldehyde like crotonaldehyde (B89634). google.comacademie-sciences.fr This cycloaddition reaction is powerful for forming the six-membered ring and can generate up to three stereocenters in the product, leading to the potential for multiple stereoisomers.

The reaction of isoprene with crotonaldehyde, for instance, can result in a mixture of structural isomers, including this compound. Due to the presence of chiral centers at positions 1, 4, and 6, this specific isomer can exist as a mixture of enantiomers and diastereomers. The relative orientation of the methyl group at position 6 and the aldehyde group at position 1 gives rise to cis and trans diastereomers. Furthermore, each of these diastereomers will exist as a pair of enantiomers.

The stereochemical outcome of the Diels-Alder reaction is governed by several factors, including the geometry of the reactants and the reaction conditions. The "endo rule" often predicts the major diastereomer in kinetically controlled Diels-Alder reactions, where the electron-withdrawing group of the dienophile (the aldehyde group) orients itself under the π-system of the diene in the transition state. masterorganicchemistry.com However, both endo and exo approaches are possible, leading to a mixture of diastereomers. The cis or trans relationship of the substituents on the dienophile is generally retained in the product, a principle known as the stereospecificity of the Diels-Alder reaction. masterorganicchemistry.com

In a typical industrial synthesis, this compound is often produced as a racemic mixture of cis- and trans-diastereomers. academie-sciences.fr The separation of these stereoisomers can be challenging due to their similar physical properties. Techniques such as chiral chromatography, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are often employed for the analytical and preparative separation of enantiomers. nih.govphenomenex.comchromatographyonline.comhplc.eu Common CSPs include those based on polysaccharides, which can differentiate between enantiomers based on subtle differences in their interactions. nih.govnih.gov

ReactantsProductPotential StereoisomersKey Considerations
Isoprene and CrotonaldehydeThis compoundcis and trans diastereomers, each as a pair of enantiomers.Endo/exo selectivity, regioselectivity.

Strategies for Asymmetric Induction in this compound Synthesis

Achieving control over the stereochemistry during the synthesis of this compound, a process known as asymmetric induction, is crucial for obtaining enantiomerically enriched or pure products. The primary strategy for this involves the use of chiral catalysts in the Diels-Alder reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Lewis Acid Catalysis: Chiral Lewis acids are among the most effective catalysts for asymmetric Diels-Alder reactions. These catalysts coordinate to the carbonyl oxygen of the dienophile (crotonaldehyde), lowering its LUMO energy and accelerating the reaction. The chiral ligands attached to the Lewis acid metal center create a sterically hindered environment, forcing the diene to approach from a specific face, thus leading to high enantioselectivity. Various chiral Lewis acid catalysts, often based on metals like aluminum, boron, titanium, and copper, have been developed for asymmetric cycloadditions. While specific applications to the synthesis of this compound are not extensively documented in publicly available literature, the general principles are well-established.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as those derived from proline, can catalyze Diels-Alder reactions by forming a chiral iminium ion intermediate with the α,β-unsaturated aldehyde. mdpi.complos.org This iminium ion activation lowers the LUMO of the dienophile and the chiral catalyst directs the stereochemical outcome of the cycloaddition. Organocatalysis offers advantages such as being metal-free, less sensitive to air and moisture, and often providing high enantioselectivities. The application of chiral organocatalysts could provide a viable route to enantiomerically enriched this compound. plos.orgresearchgate.net

Catalysis StrategyCatalyst TypeMode of ActionExpected Outcome
Chiral Lewis Acid CatalysisChiral complexes of Al, B, Ti, Cu, etc.Coordination to the dienophile's carbonyl group, creating a chiral environment.High enantioselectivity and diastereoselectivity.
OrganocatalysisChiral secondary amines (e.g., proline derivatives).Formation of a chiral iminium ion intermediate with the dienophile.High enantioselectivity, metal-free conditions.

Application of this compound as a Chiral Building Block

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry. mdpi.comnih.gov Its utility stems from the presence of multiple stereocenters and functional groups that can be selectively transformed.

The aldehyde functionality is highly versatile and can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol (B89426) reactions. academie-sciences.fr When starting with an enantiomerically pure aldehyde, these transformations can be carried out with high stereochemical fidelity, allowing for the introduction of new functionalities without racemization.

The cyclohexene (B86901) ring also offers opportunities for further stereoselective modifications. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, and hydrogenation, each potentially proceeding with high diastereoselectivity depending on the existing stereochemistry of the ring and the reagents used. For example, a directed epoxidation could occur on the face of the double bond syn to a nearby hydroxyl group (if the aldehyde is first reduced).

The combination of the chiral scaffold of the dimethylcyclohexene ring and the reactive aldehyde group makes this compound a precursor for the synthesis of a variety of complex chiral molecules, including terpenes, steroids, and other biologically active compounds. nih.gov

Functional GroupPotential TransformationsSynthetic Utility
AldehydeOxidation, reduction, Wittig reaction, Grignard addition, aldol condensation.Introduction of new functional groups and carbon chains with stereocontrol.
AlkeneEpoxidation, dihydroxylation, hydrogenation, cyclopropanation.Further functionalization of the cyclohexene ring to create new stereocenters.

Advanced Applications in Organic Synthesis and Catalysis

A Versatile Precursor for Complex Molecular Architectures

While primarily recognized for its applications in the fragrance industry, the inherent reactivity of 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde makes it a valuable starting material for the synthesis of more complex molecular structures. Although specific, large-scale applications in the pharmaceutical and agrochemical industries are not extensively documented in publicly available literature, its potential as a building block is noteworthy. The presence of a reactive aldehyde group and a cyclohexene (B86901) ring allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks that are often central to the development of new bioactive compounds.

The synthesis of derivatives with varied olfactory properties demonstrates its utility as a versatile synthon. Through reactions such as oxidation of the aldehyde to a carboxylic acid followed by esterification, or Wittig reactions to introduce functionalized side chains, a diverse range of molecules can be accessed. These transformations highlight the potential for this compound to serve as a foundational element in the synthesis of more elaborate molecules, which could have applications in medicinal chemistry and crop science, pending further research and development.

A Key Component in the Advancement of Catalytic Systems and Ligand Design

The development of sophisticated catalytic systems is a cornerstone of modern organic chemistry. This compound and its derivatives are beginning to be explored for their potential roles in this area, particularly in the design of specialized ligands and their application in catalysis.

Emerging Applications in Gold(I) Catalysis and Related Transformations

Gold(I) catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific research detailing the direct application of this compound in Gold(I)-catalyzed reactions such as hydroamination is limited, the broader class of cyclohexene-containing molecules is of interest in ligand design. The stereochemistry and electronic properties of the cyclohexene scaffold can be fine-tuned to create ligands that influence the efficiency and selectivity of Gold(I) catalysts. Further investigation into the coordination chemistry of ligands derived from this compound could unveil new opportunities in this cutting-edge area of catalysis.

Potential as a Chiral Auxiliary for Stereoselective Reactions

The synthesis of single-enantiomer drugs and agrochemicals is of paramount importance, as different enantiomers can have vastly different biological activities. Chiral auxiliaries are compounds that can be temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. The inherent chirality of this compound, which possesses chiral centers, suggests its potential as a chiral auxiliary.

Although detailed studies specifically employing this compound for this purpose are not widely reported, the principle of using chiral cyclohexene derivatives is established in asymmetric synthesis. The rigid conformation of the cyclohexene ring can provide a well-defined steric environment, influencing the facial selectivity of reactions on a prochiral substrate. Future research could focus on modifying the functional groups of this compound to enhance its effectiveness as a recoverable and reusable chiral auxiliary for a range of stereoselective transformations.

A Prospective Reagent in Methodologies for Detection and Chemical Probes

The development of sensitive and selective methods for the detection of specific analytes is crucial in various scientific disciplines. The aldehyde functionality in this compound presents an opportunity for its use in the development of chemical probes and detection methodologies, particularly for aldehydes and ketones.

Currently, there is a lack of specific, published research demonstrating the use of this compound as a reagent in this context. However, the reactivity of its aldehyde group towards nucleophiles could, in principle, be exploited. For instance, it could be derivatized with a fluorophore or a chromophore. The subsequent reaction of this derivatized probe with other aldehydes or ketones in a sample could lead to a measurable change in its spectroscopic properties, forming the basis of a detection assay. This remains a speculative area ripe for exploration, where the unique structural features of this compound could be leveraged to create novel analytical tools.

Computational and Theoretical Studies on 4,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. For a molecule like 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, these calculations can predict key parameters that govern its stability and reactivity.

Detailed research findings on structurally similar molecules, such as various terpene-derived aldehydes, reveal insights into bond lengths, bond angles, and dihedral angles. rsc.org These calculations help in identifying the most stable conformations of the cyclohexene (B86901) ring and the orientation of the aldehyde and methyl substituents.

The electronic properties of such compounds can be further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. rasayanjournal.co.in

Molecular electrostatic potential (MESP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. For an α,β-unsaturated aldehyde, the oxygen atom of the carbonyl group is expected to be a region of high electron density (nucleophilic), while the carbonyl carbon and the β-carbon of the double bond are typically electron-deficient (electrophilic).

Table 1: Calculated Electronic Properties of an Analogous Substituted Cyclohexene Carbaldehyde

PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Note: The data in this table are representative values for an analogous α,β-unsaturated cyclic aldehyde, calculated using DFT at the B3LYP/6-31G(d,p) level of theory, and are intended for illustrative purposes.

Mechanistic Elucidation of Reactions via Computational Modeling (e.g., DFT Studies on Enantioselectivity)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involving chiral molecules where enantioselectivity is a key consideration. For reactions involving this compound, such as organocatalyzed additions to the aldehyde or the double bond, DFT studies can be employed to map out the potential energy surface of the reaction.

These studies involve locating the transition state structures for different possible reaction pathways. The calculated activation energies for these transition states allow for the prediction of the most favorable reaction mechanism and the origin of stereoselectivity. For instance, in an organocatalytic reaction, the calculations can model the interaction between the substrate, the catalyst, and any reagents to explain why one enantiomer is formed in preference to the other. nih.gov

Theoretical studies on similar systems, such as the Michael addition to α,β-unsaturated aldehydes, have successfully explained the role of the catalyst in stabilizing the transition state leading to the major enantiomer. organic-chemistry.org These studies often analyze non-covalent interactions, such as hydrogen bonding, which can play a crucial role in determining the stereochemical outcome.

Prediction of Reactivity and Selectivity via Advanced Computational Methods

Advanced computational methods can provide quantitative predictions of the reactivity and selectivity of molecules like this compound. Conceptual DFT provides a framework for using global and local reactivity descriptors to understand and predict chemical behavior.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. rasayanjournal.co.in The electrophilicity index, in particular, is useful for quantifying the ability of a molecule to act as an electrophile in reactions like Michael additions or Diels-Alder reactions. researchgate.netrsc.org

Local reactivity descriptors, such as the Fukui function or dual descriptor, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely confirm the electrophilic nature of the carbonyl carbon and the β-carbon.

Table 2: Conceptual DFT Reactivity Descriptors for an Analogous α,β-Unsaturated Aldehyde

DescriptorCalculated Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Note: The data in this table are representative values calculated for an analogous α,β-unsaturated aldehyde and serve as an illustration of the application of these computational methods.

These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new reactions and catalysts.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR)

While a specific high-resolution spectrum for 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde is not publicly available, the expected ¹H NMR and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds like 3-Cyclohexene-1-carboxaldehyde. chemicalbook.com Key signals would include:

Aldehyde Proton (-CHO): A characteristic downfield singlet or doublet in the range of δ 9-10 ppm.

Vinylic Protons (=CH-): Signals in the olefinic region, typically around δ 5-6 ppm.

Methyl Protons (-CH₃): Upfield signals, likely appearing as doublets due to coupling with adjacent protons.

Aliphatic Protons (-CH-, -CH₂-): A series of complex multiplets in the upfield region, representing the protons on the cyclohexene (B86901) ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the dimethyl-substituted cyclohexene ring and the carbaldehyde group.

Advanced Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula C₉H₁₄O. lookchem.comperfumersworld.com The monoisotopic mass of this compound is 138.104465 Da. uni.lunih.gov Advanced techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., Time-of-Flight, TOF, or Orbitrap) allow for precise mass determination. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts to aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺139.11174127.7
[M+Na]⁺161.09368135.3
[M-H]⁻137.09718131.4
[M+NH₄]⁺156.13828150.0
[M+K]⁺177.06762133.9
[M]⁺138.10391126.3
Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Isomer Separation and Purity Analysis (e.g., Chiral HPLC, GC, UPLC)

This compound can exist as a mixture of several isomers, including constitutional isomers (e.g., 2,4-, 3,5-, and 3,6-dimethyl isomers) and stereoisomers (diastereomers and enantiomers). perfumersworld.comnih.gov Chromatographic techniques are essential for separating these isomers and assessing the purity of the synthesized compound.

Gas Chromatography (GC)

Gas chromatography, particularly with high-resolution capillary columns, is well-suited for separating volatile compounds like dimethylcyclohexene isomers. The use of specialized chiral stationary phases, such as those based on modified cyclodextrins, allows for the separation of enantiomers. researchgate.net The selection of the column and temperature programming is critical for achieving baseline resolution of closely related isomers. For instance, analytical GC has been successfully used to separate cis/trans diastereomers of various dimethylcyclohexanes. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC offer versatile platforms for purity analysis and isomer separation. Reverse-phase (RP) HPLC methods are commonly employed for analyzing mixtures of dimethylcyclohex-3-ene-1-carbaldehyde isomers. sielc.comsielc.com A typical method might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com The higher resolution and speed of UPLC, which utilizes smaller particle size columns, can provide faster and more efficient separations. sielc.com

Table 2: Example HPLC Method for Isomer Analysis

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV or Mass Spectrometry (MS)
Application Separation of isomers like 3,5- and 3,6-dimethylcyclohex-3-ene-1-carbaldehyde (B1606411) for purity analysis and preparative isolation. sielc.comsielc.com

Chiral HPLC

The presence of two stereocenters in this compound means it can exist as enantiomeric pairs. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely effective for resolving a broad range of chiral compounds and could be applied to this specific separation. sigmaaldrich.commdpi.com

In Situ Reaction Monitoring and Kinetic Analysis for Reaction Optimization

The synthesis of this compound is typically achieved through a Diels-Alder reaction between a substituted diene (like 2-methyl-1,3-pentadiene) and an α,β-unsaturated aldehyde (like crotonaldehyde). academie-sciences.frgoogle.com Optimizing this reaction to maximize yield and control isomer formation requires a detailed understanding of its kinetics and mechanism, which can be obtained through in situ monitoring.

In Situ Reaction Monitoring

Techniques that monitor the reaction mixture in real-time without sample extraction are invaluable for optimization.

In Situ Spectroscopy (Raman, FT-IR): These methods can track the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. For example, the disappearance of the C=C stretches of the diene and dienophile and the appearance of the aldehyde C=O stretch and cyclohexene C=C stretch of the product can be monitored quantitatively. This approach has been successfully used to follow the progress of other complex organic reactions. chemrxiv.org

Kinetic and Thermodynamic Analysis

The Diels-Alder reaction is subject to kinetic and thermodynamic control, which can influence the ratio of isomers produced. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is often irreversible, and the product distribution is determined by the relative rates of formation. The isomer formed via the lowest energy transition state (often the endo product) will predominate. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible (a retro-Diels-Alder reaction can occur). masterorganicchemistry.com Under these conditions, the system will reach equilibrium, and the product ratio will reflect the relative thermodynamic stability of the isomers. The most stable isomer (often the exo product) will be the major component. masterorganicchemistry.com

A kinetic study would involve measuring reaction rates at different temperatures to determine key parameters like the rate constants and the activation energy. nih.govresearchgate.net This data is crucial for selecting the optimal reaction temperature and time to favor the desired isomer and maximize the yield. researchgate.net

Table 3: Reaction Conditions for Controlling Isomer Formation in Diels-Alder Reactions

Control TypeTypical ConditionsOutcomeRationale
Kinetic Control Low temperature, short reaction timeFavors the product formed fastestThe reaction is essentially irreversible, trapping the product distribution determined by transition state energies. masterorganicchemistry.com
Thermodynamic Control High temperature, long reaction timeFavors the most stable productThe reaction is reversible, allowing the system to equilibrate to the lowest energy product. masterorganicchemistry.com

By applying these advanced analytical methods, researchers can fully elucidate the structure of this compound, separate its various isomers for purity assessment, and optimize its synthesis for improved efficiency and selectivity.

Green Chemistry Principles in the Synthesis and Application of Dimethylcyclohex 3 Ene 1 Carbaldehydes

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde and its isomers is primarily achieved through the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. google.com The development of environmentally benign protocols for this synthesis focuses on several key areas, including the use of safer solvents, improved energy efficiency, and waste reduction.

The conventional Diels-Alder reaction for producing this compound involves the cycloaddition of isoprene (B109036) and crotonaldehyde (B89634). google.com A patented method describes this reaction occurring at temperatures between 140-180°C and pressures of 90-140 psig. google.com While effective, these conditions highlight an area for improvement in terms of energy consumption. Green chemistry seeks to conduct reactions at ambient temperature and pressure whenever possible to reduce the environmental and economic costs associated with high-energy processes.

A significant step towards a more environmentally benign synthesis is the move away from traditional organic solvents, which are often volatile, flammable, and toxic. Research into Diels-Alder reactions has explored the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The hydrophobic effect can accelerate reaction rates in water, making it an attractive alternative. Furthermore, solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. While specific studies on the aqueous or solvent-free synthesis of this compound are not extensively detailed in readily available literature, the broader success of these techniques for other Diels-Alder reactions suggests a promising avenue for future research and industrial application.

Waste reduction is another cornerstone of green chemistry. In the context of this compound synthesis, waste can be minimized by optimizing reaction conditions to improve selectivity and yield, thus reducing the formation of byproducts. The use of catalysts, as will be discussed in subsequent sections, plays a crucial role in achieving this.

Atom Economy and Efficiency in Chemical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Diels-Alder reaction is a prime example of an atom-economical reaction, as it is a concerted cycloaddition where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from isoprene (C₅H₈) and crotonaldehyde (C₄H₆O) exemplifies a reaction with 100% theoretical atom economy.

Table 1: Atom Economy of the Diels-Alder Synthesis of this compound | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | |---|---|---| | Isoprene | C₅H₈ | 68.12 | | Crotonaldehyde | C₄H₆O | 70.09 | | Product | This compound | C₉H₁₄O | 138.21 | | Atom Economy | | | 100% |

While the theoretical atom economy is excellent, the practical efficiency of the reaction is also dependent on the chemical yield and the amount of waste generated from solvents and purification processes. Therefore, other green chemistry metrics such as Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) provide a more comprehensive assessment of the environmental impact of the entire process. The development of catalytic systems that lead to high yields and selectivity under mild, solvent-free conditions would significantly improve these practical efficiency metrics.

Utilization of Sustainable Resources and Catalytic Cycles in Production

A key goal of green chemistry is the shift from depleting fossil fuel-based feedstocks to renewable resources. The starting materials for the synthesis of this compound, isoprene and crotonaldehyde, can potentially be derived from biomass.

Isoprene is naturally produced by many plants and can also be synthesized from renewable resources through biotechnological approaches. yokohama.eufrontiersin.org Research has demonstrated the production of isoprene from biomass, such as sugars, through fermentation using engineered microorganisms like E. coli. yokohama.euhep.com.cnresearchgate.net This biosynthetic route offers a sustainable alternative to the traditional petrochemical production of isoprene. yokohama.eu Another promising avenue is the conversion of bio-derived prenol to isoprene. frontiersin.org

Crotonaldehyde is traditionally produced from acetaldehyde (B116499), which can be synthesized from ethylene (B1197577) derived from petroleum. google.com However, acetaldehyde can also be produced from bio-ethanol, which is derived from the fermentation of biomass. google.com Furthermore, research is exploring the direct conversion of biomass-derived intermediates to produce crotonaldehyde. bohrium.com

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process. In the synthesis of this compound, Lewis acid catalysts are often employed to accelerate the Diels-Alder reaction and control the regioselectivity. google.com

A patent for the synthesis of this compound mentions the use of zinc catalysts such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), or zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) to optimize the isomer ratio. google.com While effective, traditional homogeneous Lewis acid catalysts can be difficult to separate from the reaction mixture and may generate acidic waste streams.

To address these issues, the development of recyclable and reusable catalysts is a major focus of green chemistry research. Heterogeneous catalysts, such as zeolites, offer a promising alternative. For instance, Zr-β zeolite has been shown to be an effective and stable catalyst for the production of crotonaldehyde from acetaldehyde. ssrn.com The use of solid acid catalysts like zeolites simplifies product purification and catalyst recovery, allowing for their reuse in subsequent reaction cycles. Research on Lewis acid catalyst systems, such as those based on calcium triflate, also highlights a move towards more environmentally benign and sustainable options. ias.ac.inresearchgate.net The development and implementation of such recyclable catalytic systems are crucial for establishing a truly green and circular production process for this compound.

Future Research Directions and Unexplored Avenues

Expanding the Scope of Derivatization and Structural Diversity

The inherent reactivity of both the aldehyde functional group and the cyclohexene (B86901) ring in 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde offers a rich platform for chemical modification. While some derivatization has been explored, particularly for the synthesis of analogues with desirable olfactory properties, a significant opportunity exists to expand its structural diversity for applications beyond fragrances.

Future research should systematically explore a broader range of chemical transformations. The aldehyde group is a prime site for modifications such as:

Oxidation: Conversion to the corresponding carboxylic acid would provide a handle for the synthesis of esters, amides, and other acid derivatives.

Reduction: Selective reduction to the alcohol opens up pathways to ethers and other alcohol-derived functionalities.

Carbon-Carbon Bond Forming Reactions: Reactions like the Wittig, Grignard, and aldol (B89426) condensations can be employed to extend the carbon chain and introduce new functional groups.

The cyclohexene moiety also presents opportunities for derivatization:

Epoxidation: Selective epoxidation of the double bond would yield reactive intermediates for the synthesis of diols and other oxygenated derivatives.

Hydrogenation: Catalytic hydrogenation can produce the saturated cyclohexane (B81311) derivative, altering the molecule's conformational properties and potentially its biological activity.

Diels-Alder Reactions: The cyclohexene double bond, although sterically hindered, could potentially act as a dienophile in [4+2] cycloaddition reactions under specific conditions, leading to complex polycyclic structures.

A systematic exploration of these and other transformations will undoubtedly lead to a vast library of novel compounds with diverse physicochemical properties, paving the way for their evaluation in materials science, agrochemicals, and pharmaceuticals.

Novel Catalytic Applications and Process Intensification

The development of novel catalytic processes centered around this compound is a promising area of research. While its synthesis via the Diels-Alder reaction is well-established, its use as a substrate in catalytic upgrading and valorization remains largely unexplored. frontiersin.orgresearchgate.net

Future investigations could focus on:

Asymmetric Catalysis: The chiral centers in this compound make it an interesting substrate for asymmetric catalysis. Enantioselective transformations of the aldehyde or the double bond could lead to the synthesis of single-enantiomer derivatives, which is of high importance in the pharmaceutical and agrochemical industries.

Biocatalysis: The use of enzymes for the selective transformation of this compound could offer environmentally benign routes to valuable derivatives. For instance, oxidoreductases could be employed for the selective oxidation or reduction of the aldehyde.

Catalytic Hydrogenation and Oxidation: Research into selective catalytic hydrogenation of the double bond or the aldehyde group could provide access to a range of valuable products. acs.orgmdpi.comacs.orgnih.gov Similarly, selective oxidation reactions could yield valuable carboxylic acids or other oxygenated compounds.

Furthermore, the application of process intensification techniques to the synthesis and derivatization of this compound could offer significant advantages in terms of efficiency, safety, and sustainability. springerprofessional.degoogle.comresearchgate.net The use of microreactors and continuous flow systems, for example, could enable better control over reaction parameters, leading to higher yields and selectivities. acs.orgnih.govresearchgate.netresearchgate.net Microfluidic systems, in particular, have shown promise for the derivatization of aldehydes. nih.govnih.gov

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in the way chemical reactions are predicted and optimized. researchgate.netnips.ccresearchgate.netchemrxiv.orgarxiv.org While the application of these technologies to this compound is still in its infancy, the potential is immense.

Key areas for future research include:

Prediction of Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the outcome of novel transformations of this compound. This could significantly accelerate the discovery of new derivatives by prioritizing promising reaction pathways for experimental validation.

Optimization of Reaction Conditions: AI algorithms can be employed to optimize reaction conditions (e.g., temperature, pressure, catalyst loading) for both the synthesis and derivatization of the target compound. This can lead to improved yields, reduced reaction times, and minimized waste generation.

De Novo Design of Derivatives: Generative models can be used to design novel derivatives of this compound with desired properties. By learning the structure-property relationships from existing data, these models can propose new molecules that are likely to exhibit specific biological activities or material properties.

The Diels-Alder reaction, central to the synthesis of this compound, has already been a subject of machine learning studies for outcome prediction, suggesting a strong foundation for extending these approaches to its subsequent transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Diels-Alder cycloaddition using α,β-unsaturated aldehydes and dienes. A catalytic system of [AlCl₃ + 2THF] has been reported to achieve 91% yield under mild conditions. Key steps include silica gel chromatography with a pentane/Et₂O (9:1) gradient for purification. Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to minimize side products like regioisomers (e.g., 2,4- or 2,6-dimethyl analogs) .

Q. What spectroscopic methods are most effective for characterizing this compound?

¹H and ¹³C NMR are critical for structural confirmation. Key NMR signals include:

  • ¹H NMR (CDCl₃) : δ 1.03 (s, 3H, CH₃), 1.63 (s, 3H, CH₃), 5.36 (m, 1H, alkene proton), 9.46 (s, 1H, aldehyde proton).
  • ¹³C NMR : δ 205.3 (aldehyde carbon), 133.2 (alkene carbons).
    GC-MS and elemental analysis (e.g., C: 78.25%, H: 10.19%) further validate purity and molecular formula (C₉H₁₄O) .

Q. How can physical properties like density and boiling point be determined experimentally?

Density (0.944 g/cm³) can be measured via pycnometry, while boiling point (184.9°C at 760 mmHg) is determined using a distillation setup or differential scanning calorimetry (DSC). Computational tools like COSMO-RS may predict these properties but require validation against experimental data .

Advanced Research Questions

Q. How do stereochemical and regiochemical outcomes influence the synthesis of this compound?

The (1S,6S)-stereoisomer (3h) forms preferentially in Diels-Alder reactions due to endo-selectivity. Regiochemical challenges arise from competing diene orientations, leading to isomers like 2,4- or 2,6-dimethyl analogs. Kinetic studies and DFT calculations (e.g., B3LYP/6-31G*) can model transition states to predict selectivity .

Q. What computational strategies resolve contradictions in NMR assignments for structurally similar isomers?

When NMR data conflicts (e.g., distinguishing 4,6- vs. 2,6-dimethyl isomers), hybrid DFT-NMR methods (e.g., B3LYP/cc-pVTZ) simulate spectra for comparison. Coupling constants (J-values) and NOESY experiments further clarify spatial arrangements of substituents .

Q. How can SHELX software improve structural determination for derivatives of this compound?

SHELXL refines X-ray crystallography data by modeling thermal displacement parameters and resolving twinning in high-symmetry crystals. For non-crystalline samples, SHELXPRO interfaces with cryo-EM data to map electron density for aldehyde and methyl groups .

Q. What are the challenges in analyzing environmental degradation products of this compound?

Oxidative degradation via ozonolysis or photolysis produces fragments like cyclohexanone derivatives. LC-MS/MS with collision-induced dissociation (CID) identifies transient intermediates, while QSAR models predict ecotoxicological profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.